molecular formula C26H36N2O6 B12784871 2,6-Dimethyl-benzo(1,2-b;4,5-b')difuran-3,7-dicarboxylic acid bis-(2-diethylamino-ethyl) ester CAS No. 72492-83-2

2,6-Dimethyl-benzo(1,2-b;4,5-b')difuran-3,7-dicarboxylic acid bis-(2-diethylamino-ethyl) ester

Cat. No.: B12784871
CAS No.: 72492-83-2
M. Wt: 472.6 g/mol
InChI Key: OHBRYBYQENMCNB-UHFFFAOYSA-N
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Description

2,6-Dimethyl-benzo(1,2-b;4,5-b’)difuran-3,7-dicarboxylic acid bis-(2-diethylamino-ethyl) ester is a complex organic compound known for its unique structural properties. This compound features a benzo-difuran core with two carboxylic acid ester groups, each linked to a diethylamino-ethyl moiety. Its distinct structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-benzo(1,2-b;4,5-b’)difuran-3,7-dicarboxylic acid bis-(2-diethylamino-ethyl) ester typically involves multiple steps. The initial step often includes the formation of the benzo-difuran core through a cyclization reaction. This is followed by the introduction of the carboxylic acid groups at the 3 and 7 positions. The final step involves esterification with 2-diethylamino-ethyl groups under acidic or basic conditions to yield the desired ester compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-benzo(1,2-b;4,5-b’)difuran-3,7-dicarboxylic acid bis-(2-diethylamino-ethyl) ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6-Dimethyl-benzo(1,2-b;4,5-b’)difuran-3,7-dicarboxylic acid bis-(2-diethylamino-ethyl) ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-benzo(1,2-b;4,5-b’)difuran-3,7-dicarboxylic acid bis-(2-diethylamino-ethyl) ester involves its interaction with specific molecular targets. The diethylamino-ethyl groups may facilitate binding to proteins or enzymes, influencing their activity. The benzo-difuran core can interact with various cellular pathways, potentially leading to biological effects such as modulation of signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethyl-benzo(1,2-b;4,5-b’)difuran-3,7-dicarboxylic acid dimethyl ester
  • 3,7-Dihydrobenzo(1,2-b;4,5-b’)difuran-2,6-dione
  • 3,7-Dihalo-2H,6H-benzo(1,2-b;4,5-b’)dithiophene-2,6-dione

Uniqueness

2,6-Dimethyl-benzo(1,2-b;4,5-b’)difuran-3,7-dicarboxylic acid bis-(2-diethylamino-ethyl) ester is unique due to its specific ester groups and the presence of diethylamino-ethyl moieties. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

72492-83-2

Molecular Formula

C26H36N2O6

Molecular Weight

472.6 g/mol

IUPAC Name

bis[2-(diethylamino)ethyl] 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate

InChI

InChI=1S/C26H36N2O6/c1-7-27(8-2)11-13-31-25(29)23-17(5)33-21-16-20-22(15-19(21)23)34-18(6)24(20)26(30)32-14-12-28(9-3)10-4/h15-16H,7-14H2,1-6H3

InChI Key

OHBRYBYQENMCNB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=C(OC2=CC3=C(C=C21)OC(=C3C(=O)OCCN(CC)CC)C)C

Origin of Product

United States

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